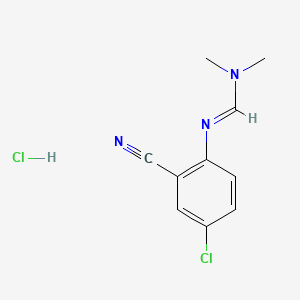

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride

CAS No.: 42755-45-3

Cat. No.: VC16994858

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42755-45-3 |

|---|---|

| Molecular Formula | C10H11Cl2N3 |

| Molecular Weight | 244.12 g/mol |

| IUPAC Name | N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H |

| Standard InChI Key | CKJLGFCSDJDFOF-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a crystalline solid with the systematic IUPAC name N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide hydrochloride. Its molecular structure integrates a chlorophenyl ring substituted with a cyano group at the 2-position and a dimethylformamidine group at the 4-position, protonated by hydrochloric acid to form the monohydrochloride salt .

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 42755-45-3 |

| Molecular Formula | |

| Molecular Weight | 244.12 g/mol |

| Parent Compound Formula | |

| Parent Molecular Weight | 207.66 g/mol |

| SMILES Notation | CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |

| InChIKey | CKJLGFCSDJDFOF-UHFFFAOYSA-N |

The hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to the free base .

Synthesis and Manufacturing

Parent Compound Synthesis

The parent compound, N'-(4-chloro-2-cyanophenyl)-N,N-dimethylformamidine, is synthesized via a condensation reaction between 4-chloro-2-cyanoaniline and dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds under inert conditions at elevated temperatures (80–100°C), yielding the formamidine derivative through nucleophilic attack and subsequent elimination of methanol.

Hydrochloride Salt Formation

The monohydrochloride salt is produced by treating the parent compound with hydrochloric acid (HCl) in a polar aprotic solvent such as dichloromethane or ethanol. The reaction mechanism involves protonation of the formamidine nitrogen, followed by crystallization to isolate the salt .

Table 2: Synthesis Overview

| Step | Reactants/Conditions | Product |

|---|---|---|

| 1 | 4-Chloro-2-cyanoaniline + DMF-DMA, 90°C | N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine |

| 2 | Parent compound + HCl, EtOH, 25°C | Monohydrochloride salt |

| Aspect | Recommendation |

|---|---|

| Ventilation | Use in fume hoods with negative pressure |

| Personal Protective Equipment (PPE) | Gloves, lab coat, safety goggles |

| First Aid | Flush eyes/skin with water; seek medical help |

Comparative Analysis with Analogous Compounds

N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine

This analog (CAS 194423-17-1) replaces the chloro group with an amino (-NH) group, altering electronic properties. The amino group enhances nucleophilicity, making it more reactive in substitution reactions compared to the chloro derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume